molecular formula C8H16ClNO B2447960 2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride CAS No. 2413877-31-1

2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride

Cat. No.: B2447960
CAS No.: 2413877-31-1
M. Wt: 177.67
InChI Key: KDBREKJRBMVMSQ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)spiro[33]heptan-7-ol;hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride typically involves the formation of the spirocyclic structure followed by the introduction of the aminomethyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the addition of an aminomethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution steps efficiently. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce modified spirocyclic structures.

Scientific Research Applications

2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: It is used in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Aminomethyl)spiro[3.3]heptan-2-ol;hydrochloride
  • Spiro[3.3]heptan-2-ol, 6-amino-2-methyl-, hydrochloride

Uniqueness

2-(Aminomethyl)spiro[33]heptan-7-ol;hydrochloride is unique due to its specific spirocyclic structure and the position of the aminomethyl group This configuration can result in different chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

2-(aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-5-6-3-8(4-6)2-1-7(8)10;/h6-7,10H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEDQQDIZRLUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CC(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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